molecular formula C28H23ClF3N7O B1258797 尼洛替尼盐酸盐 CAS No. 923288-95-3

尼洛替尼盐酸盐

货号 B1258797
CAS 编号: 923288-95-3
分子量: 566 g/mol
InChI 键: VTGGYCCJUPYZSX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nilotinib hydrochloride is an aminopyrimidine-derivative that can be used as a selective inhibitor of tyrosine kinase receptors . It is an orally available, selective and potent ATP-competitive wild-type and mutant Bcr-Abl kinase inhibitor that is 10-30-fold more potent than imatinib . Nilotinib is used to treat Philadelphia chromosome (Ph+)-positive chronic myelogenous leukemia (CML) .


Synthesis Analysis

The synthesis of Nilotinib has been studied and improved over time. The Novartis synthesis requires multiple days of reaction, nearly a dozen steps, multiple solvent switching processes, and gives very low yields . An industrially scalable, flow-based synthesis for the production of Nilotinib has been developed, which is more efficient, requiring fewer than four steps, in less than 24 hours, and at >85% yields . This method has been successfully designed at the 1150 kg production capacity of the active pharmaceutical ingredient of Nilotinib per year .


Molecular Structure Analysis

The molecular formula of Nilotinib hydrochloride is C28H25ClF3N7O . Its average mass is 583.992 Da and its monoisotopic mass is 583.171021 Da .


Chemical Reactions Analysis

Nilotinib hydrochloride forms four water-soluble cations LH+, LH2^2+, LH3^3+, and LH4^4+ . The dissociation process is endothermic and is accompanied by heat absorption . The entropy values of the dissociation process were negative, indicating that the dissociation process is reversible .


Physical And Chemical Properties Analysis

The molecular weight of Nilotinib hydrochloride is 565.98 . It is a crystalline solid . The solubility of Nilotinib hydrochloride in DMSO is 16 mg/mL .

科学研究应用

Treatment of Chronic Myeloid Leukemia

  • Scientific Field : Oncology
  • Summary of Application : Nilotinib hydrochloride is a tyrosine kinase inhibitor licensed to treat chronic myelogenous leukemia in patients with the Philadelphia Chromosome (Ph+). It was discovered by researchers at Novartis Pharmaceuticals as an effective inhibitor against imatinib-resistant BCR-ABL mutations .
  • Methods of Application : Nilotinib hydrochloride is marketed under the brand name Tasigna® as hard gelatin capsules. The bioavailability of Tasigna® is approximately 30%, attributed to its dissolution-rate limited absorption, and estimated to be escalated to more than 80% with a high-fat meal .
  • Results or Outcomes : The determination of Nilotinib using analytical methods is important for therapeutic drug monitoring, optimizing dosage, ensuring safety and efficacy, and conducting comparative studies .

Enhancement of Biopharmaceutical Performance

  • Scientific Field : Pharmaceutical Technology
  • Summary of Application : Nilotinib, being a weakly basic brick dust molecule, exhibits erratic and limited absorption during gastrointestinal transit. This is attributed to pre-absorptive factors like pH-dependent solubility, poor dissolution kinetics, and post-absorptive factors including P-gp-mediated drug efflux .
  • Methods of Application : In this study, these problems are addressed by the successful fabrication of amorphous nanosuspension by an acid–base neutralization approach. The nanosuspension was obtained via rapid precipitation of nilotinib in an amorphous form and the generated in situ sodium chloride salt assisted in stabilizing the drug-loaded nanosuspension in a cage of salt and micellar stabilizer .
  • Results or Outcomes : The resultant nanosuspension showed a mean particle size of 130.5 ± 1.22 nm with a PDI value of 0.27 ± 0.01, and a zeta potential of − 5.21 ± 0.91 mV. In vitro drug release and solubility study showed threefold and 36-fold enhancement in dissolution and solubility of the nanosuspension. Furthermore, an in vivo pharmacokinetic study in Sprague–Dawley rats following oral administration displayed a 1.46-fold enhancement in the relative bioavailability of the nanosuspension in contrast to neat nilotinib .

Analytical Methods for Determination of Nilotinib

  • Scientific Field : Analytical Chemistry
  • Summary of Application : Several analytical approaches were employed to address the quantitative as well as qualitative assessment of Nilotinib from diverse biological and pharmaceutical matrices during the development of Nilotinib .
  • Methods of Application : A variety of techniques are gathered and examined, including spectroscopy, electrophoresis, voltammetry, Raman spectroscopy, differential scanning calorimetry, X-ray diffraction, chromatography, and hybrid techniques .
  • Results or Outcomes : These methods play a crucial role in the effective and personalized treatment of patients with chronic myeloid leukemia and other conditions where Nilotinib is used .

安全和危害

Nilotinib hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes damage to organs through prolonged or repeated exposure . It may cause long-lasting harmful effects to aquatic life .

属性

IUPAC Name

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGGYCCJUPYZSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H23ClF3N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60238968
Record name Nilotinib hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nilotinib hydrochloride

CAS RN

923288-95-3
Record name Nilotinib hydrochloride anhydrous
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nilotinib hydrochloride anhydrous
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60238968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NILOTINIB HYDROCHLORIDE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a 1 liter reactor was added Nilotinib-base (20 g, 0.04 mol), absolute ethanol (9.4 vol) and HCl solution (13.77% in ethanol abs., 10 g, 0.04 mol). The resulting slurry was heated to reflux, and dissolution occurred during the stirring. The solution was filtered under reduced pressure. The filtrate was fed back to the reactor and heated back to reflux temperature. At 76.6° C. the solution was seeded with 0.2 g of dry Nilotinib HCl form T17. A solid precipitate was formed, and the mixture was maintained at reflux for 1 hour. The mixture was then cooled over 2 h to 6° C. At 6° C., absolute ethanol (15 vol) was added and the resulting slurry was stirred at 5° C. for 30 minutes. The slurry was then filtered, and the separated solid was washed with absolute ethanol, and dried overnight at 70° C. in a vacuum oven to yield Nilotinib-HCl form T17 (18.4 g, 83% yield)
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
83%

Synthesis routes and methods II

Procedure details

To a 1 Liter reactor was added Nilotinib-base form A (20 g, 0.04 mol), absolute ethanol (200 ml), and HCl 32% solution in water (6.45 g, 0.04 mol). A slurry was formed. The slurry was heated to reflux, dissolution occurred during the stirring, and the solution was then filtered under reduced pressure. The filtrate was fed to a second reactor and heated back to reflux. At 76.0° C. the solution was seeded with 0.2 g of a dry material obtained by the process of example 23. Precipitation was observed. Then, the mixture was maintained at reflux for 0.5 h, followed by cooling over 2 h to 5° C. During cooling at 20° C. absolute ethanol was added (100 ml) and the slurry was stirred till it cooled to 5° C. The cooled slurry was then filtered, and the collected solid was washed with absolute ethanol, and dried over night at 70° C. in a vacuum oven to yield Nilotinib-HCl form T17 (16.3 g, 73% yield).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.45 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Yield
73%

Synthesis routes and methods III

Procedure details

Nilotinib base form A (0.2 g, 0.38 mmol) was added to a 25 mL vial and the open vial was placed in a plastic sealed flask which contained 10 ml of HCl (12.04% in abs. ethanol) and this assembly was maintained at room temperature for 120 hours. The resulting solid was dried in a vacuum oven at 90° C. overnight to yield form T29.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nilotinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Nilotinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Nilotinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Nilotinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Nilotinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Nilotinib hydrochloride

Citations

For This Compound
197
Citations
R Ivaturi, TM Sastry, S Satyaveni - Int J Pharm Pharmaceut Sci, 2016 - researchgate.net
… myelogenous leukemia in the form of nilotinib hydrochloride monohydrate salt. Nilotinib has … HPLC method for the determination of nilotinib hydrochloride and its related impurities in …
Number of citations: 5 www.researchgate.net
H Nateghi, G Sodeifian, F Razmimanesh… - Scientific Reports, 2023 - nature.com
Nilotinib hydrochloride monohydrate (NHM) is an anti-cancer drug whose solubility was statically determined in supercritical carbon dioxide (SC-CO 2 ) for the first time at various …
Number of citations: 2 www.nature.com
SB Kondra, V Madireddy, M Chilukuri… - Journal of …, 2014 - academic.oup.com
… the quantitative estimation of nilotinib hydrochloride. An exhaustive … nilotinib hydrochloride and its related impurities and to establish the degradation summary for nilotinib hydrochloride …
Number of citations: 9 academic.oup.com
M Herbrink, H Vromans, J Schellens, J Beijnen… - … of Pharmaceutical and …, 2018 - Elsevier
The thermal characteristics and the thermal degradation of crystalline and amorphous nilotinib hydrochloride (NH) were studied. The spray drying technique was successfully utilized for …
Number of citations: 6 www.sciencedirect.com
M Herbrink, JHM Schellens, JH Beijnen… - International journal of …, 2017 - Elsevier
… The spray drying technique was used to produce solid dispersions of nilotinib hydrochloride (NH) in matrices of the best performing polymers. Both the dissolution and physicochemical …
Number of citations: 32 www.sciencedirect.com
MV Nuli, VK Rekulapally - … Journal of Indigenous Herbs and Drugs, 2023 - saap.org.in
… were established for nilotinib hydrochloride by subjecting it to … The resolution between nilotinib hydrochloride and four … ) of >0.999 for nilotinib hydrochloride and four potential impurities. …
Number of citations: 2 www.saap.org.in
JM Singamsetti, RB Korupolu… - … Sciences and Drug …, 2020 - pdfs.semanticscholar.org
… Nilotinib hydrochloride (NLH) is a tyrosine kinase inhibitor approved for treating chronic myelogenous leukemia. It was subjected to forced degradation studies, and the samples were …
Number of citations: 1 pdfs.semanticscholar.org
M Meloun, L Pilařová, M Javůrek, T Pekárek - Journal of Solution …, 2019 - Springer
… Nilotinib hydrochloride has a higher binding … Nilotinib hydrochloride is also active in 32 of 33 Imatinib-resistant cell lines with mutant ABL kinases [4]. In summary, Nilotinib hydrochloride …
Number of citations: 1 link.springer.com
K Amala, B Rao, R Sreenivas… - Asian Journal of …, 2013 - researchgate.net
… On June 2010 the US Food and Drug Administration (FDA) granted accelerated approval to nilotinib hydrochloride monohydrate (Tasigna®) Capsules for the treatment of adult patients …
Number of citations: 1 www.researchgate.net
S Colombo, M Brisander, J Haglöf, P Sjövall… - International Journal of …, 2015 - Elsevier
Factors determining the pH-controlled dissolution kinetics of nilotinib formulations with the pH-titrable polymer hydroxypropyl methylcellulose phthalate, obtained by carbon dioxide-…
Number of citations: 21 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。